N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Description
N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridazinone core and acetylphenyl and phenyl substituents, makes it an interesting subject for scientific research.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
InChI |
InChI=1S/C22H21N3O3/c1-3-20(22(28)23-18-11-7-10-17(14-18)15(2)26)25-21(27)13-12-19(24-25)16-8-5-4-6-9-16/h4-14,20H,3H2,1-2H3,(H,23,28) |
InChI Key |
XFVJCSLHMIVVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through Friedel-Crafts acylation of aniline derivatives, followed by coupling with the pyridazinone core.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced through amide bond formation using appropriate carboxylic acid derivatives and amines under coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound could interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-phenyl-6-oxo-1,6-dihydropyridazine derivatives.
Acetylphenyl Derivatives: Compounds with acetylphenyl groups, such as acetophenone derivatives.
Butanamide Derivatives: Compounds with butanamide moieties, such as N-phenylbutanamide derivatives.
Uniqueness
N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
